3-(1,3-Benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a triazolothiadiazole ring, and a bromopyridine group, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE typically involves multiple steps, starting with the preparation of the benzodioxole and triazolothiadiazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to fuse the benzodioxole and triazolothiadiazole moieties . The final step involves the bromination of the pyridine ring using N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-BENZODIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have shown similar anticancer activities.
BENZODIOXOLE DERIVATIVES: These compounds are also investigated for their COX inhibitory and cytotoxic properties.
Uniqueness
3-[3-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-BROMOPYRIDINE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H8BrN5O2S |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8BrN5O2S/c16-10-3-9(5-17-6-10)14-20-21-13(18-19-15(21)24-14)8-1-2-11-12(4-8)23-7-22-11/h1-6H,7H2 |
InChI Key |
ONDMUVLIPYBUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
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